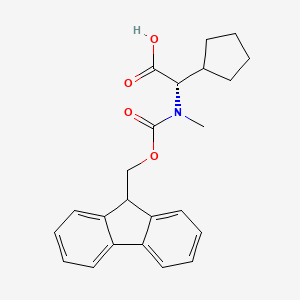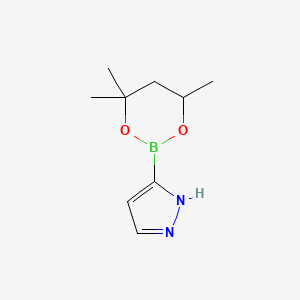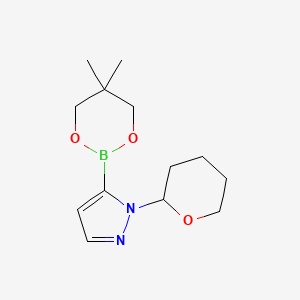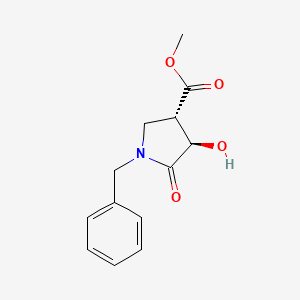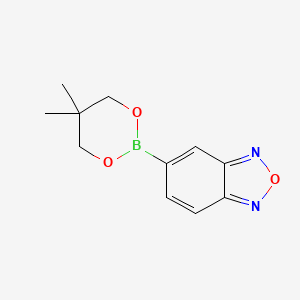
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole (5-DBD) is a heterocyclic compound with a wide range of applications in scientific research. It is a dioxaborinan derivative of 2,1,3-benzoxadiazole, and is one of the most widely studied compounds in the scientific community. 5-DBD has been found to have several unique properties that make it useful for a range of research applications.
Scientific Research Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been used in a variety of scientific research applications, including spectroscopic studies, organic synthesis, and drug discovery. It has also been used to study the binding of metal ions to organic molecules, as well as to study the structure and function of proteins. In addition, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been used to study the effects of various compounds on biological systems, such as the effects of drugs on cells.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is not fully understood, but it is believed to involve the binding of the compound to proteins in the cell. This binding is thought to alter the structure and function of the proteins, resulting in changes in the cell's activity. For example, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been found to inhibit the activity of certain enzymes, leading to changes in the cell's metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole are not well understood, but it is believed to have anti-inflammatory and anti-cancer properties. In addition, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been found to have antioxidant properties, which may help protect the body from damage caused by free radicals. It has also been found to have anti-fungal properties, which may help to prevent the growth of certain fungi.
Advantages and Limitations for Lab Experiments
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has some limitations for use in laboratory experiments. For example, it is not soluble in organic solvents, and it is not very soluble in water.
Future Directions
The future of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole research is promising. There is potential for further research into its biochemical and physiological effects, as well as its potential applications in drug discovery. In addition, there is potential for further research into its mechanism of action and its potential to be used as an antioxidant. Finally, there is potential for further research into its potential to be used as an anti-fungal agent.
Synthesis Methods
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is a multi-step reaction that requires the use of several reagents. The first step involves the reaction of 5-methyl-2,1,3-benzoxadiazole with 5-methyl-2,1,3-dioxaborinan in the presence of a base, such as sodium hydroxide, to form 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole. The reaction is carried out in an aqueous solution at room temperature, and the resulting product is isolated by filtration.
properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c1-11(2)6-15-12(16-7-11)8-3-4-9-10(5-8)14-17-13-9/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXCDSKUGPMZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=NON=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2,1,3-benzoxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


